Alk2-IN-2
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Overview
Description
- ALK2-IN-2 is a potent and selective inhibitor of activin receptor-like kinase 2 (ALK2). It specifically targets ALK2 with an impressive inhibitory activity (IC50) of 9 nanomolar (nM), surpassing ALK3 by 700-fold .
- ALK2, also known as ACVR1 (activin A receptor type 1), belongs to the TGF-beta receptor superfamily. It plays a crucial role in cellular signaling pathways, including those related to bone morphogenetic proteins (BMPs) and activins.
Preparation Methods
- Unfortunately, specific synthetic routes and reaction conditions for ALK2-IN-2 are not readily available in the literature. further research may reveal additional details.
- Industrial production methods remain undisclosed, likely due to proprietary considerations.
Chemical Reactions Analysis
- ALK2-IN-2’s chemical behavior involves interactions with various reagents and conditions. precise information on the types of reactions (oxidation, reduction, substitution, etc.) and major products formed is limited.
- Researchers have discovered this compound as a promising compound, but further investigations are needed to elucidate its full reactivity profile.
Scientific Research Applications
- ALK2-IN-2 has significant implications across scientific disciplines:
Chemistry: Its unique structure and selectivity make it valuable for medicinal chemistry and drug discovery.
Biology: Researchers study this compound’s impact on cellular processes, including cell growth, differentiation, and tissue regeneration.
Medicine: Potential therapeutic applications include treating bone disorders, cancer, and other diseases involving the TGF-beta/Smad pathway.
Industry: this compound may find applications in pharmaceuticals and biotechnology.
Mechanism of Action
- ALK2-IN-2 modulates the TGF-beta/Smad signaling pathway by inhibiting ALK2. Upon binding, it interferes with downstream phosphorylation events, affecting gene expression and cellular responses.
- Molecular targets include Smad proteins, which transduce signals from the receptor to the nucleus, regulating gene transcription.
Comparison with Similar Compounds
- ALK2-IN-2’s uniqueness lies in its remarkable selectivity for ALK2 over ALK3. Similar compounds targeting ALK receptors include LDN-193189 (ALK2/3 inhibitor) and dorsomorphin (ALK2/3/4 inhibitor).
Properties
IUPAC Name |
4-[6-[4-(1-pyrrolidin-1-ylethyl)phenyl]pyrazolo[1,5-a]pyrimidin-3-yl]naphthalene-1-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27N5O2S/c1-19(32-14-4-5-15-32)20-8-10-21(11-9-20)22-16-30-28-26(17-31-33(28)18-22)24-12-13-27(36(29,34)35)25-7-3-2-6-23(24)25/h2-3,6-13,16-19H,4-5,14-15H2,1H3,(H2,29,34,35) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPESYYFOXATSFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C2=CN3C(=C(C=N3)C4=CC=C(C5=CC=CC=C54)S(=O)(=O)N)N=C2)N6CCCC6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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